molecular formula C34H57N9O16 B1667906 牛肉味肽 CAS No. 73984-05-1

牛肉味肽

货号 B1667906
CAS 编号: 73984-05-1
分子量: 847.9 g/mol
InChI 键: JYGRAOYMDDFOSM-FQJIPJFPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Beefy meaty peptide, also known as delicious peptide and abbreviated as BMP, is an 8-amino acid long peptide that has been identified as giving a beefy flavor to foods in which it is present . It was isolated from beef soup by Yamasaki and Maekawa in 1978 .


Synthesis Analysis

The primary structure of BMP was first determined by Yamasaki and Maekawa, who carried out the experiment using the Edman degradation method for N-terminus sequencing and carboxypeptidase A (Cpase A) and triazination methods for C-terminus sequencing . The peptide was synthesized and its recognition thresholds under different pH conditions and its synergisms with salt and monosodium glutamate (MSG) were determined by sensory evaluation .


Molecular Structure Analysis

The molecular formula of BMP is C34H57N9O16 . Its exact mass is 847.39 and its molecular weight is 847.877 .


Chemical Reactions Analysis

BMP was shown to be homogeneous by high-performance chromatography, amino acid composition analysis, and amino acid sequence analysis . High performance liquid chromatography (HPLC)/ion trap electrospray ionization mass spectrometry (ESI-MS) with UV detection was applied in qualitative analysis of the peptides .


Physical And Chemical Properties Analysis

BMP is known for its sensory properties. It has been compared to monosodium glutamate (MSG) in its ability to enhance the flavor of a beef gravy, yet it does not present the salty taste of MSG . BMP was also shown to be resistant to the direct, but not the indirect, effect of lipid oxidation .

科学研究应用

感官性质和增强

牛肉味肽 (BMP) 是一种从牛肉中分离出的八肽,已对其感官性质进行了研究。一项研究发现,BMP 的味道特性,特别是鲜味,在不同的 pH 条件下会发生变化,在 pH 6.5 时鲜味最强。此外,BMP 与盐和谷氨酸钠 (MSG) 协同作用,提高了其识别阈值 (Wang, Maga, & Bechtel, 1996)

肉中的生物活性肽

肉类,包括牛肉,可以作为具有健康益处的生物活性肽的来源。这些肽,包括 BMP,已显示出在预防与代谢综合征和心理健康相关的疾病方面的潜力。它们具有降压、阿片样、抗氧化剂和其他生物活性 (Lafarga & Hayes, 2014)

热稳定性

BMP 的热稳定性一直是关注的焦点,特别是用于加工食品。发现 BMP 在巴氏杀菌和灭菌温度下相对稳定,在灭菌条件下变性不到 10%。这表明它在热加工食品中的潜在用途 (Wang, Maga, & Bechtel, 1995)

促进健康的潜力

对用酸乳清发酵的牛肉产品中 BMP 的研究突出了其促进健康的潜力。该研究提出了与心血管、神经和免疫系统相关的肽序列,强调了 BMP 在维持一般性稳态和预防非传染性疾病中的作用 (Kęska, Wójciak, & Stadnik, 2019)

重组表达

已探索使用毕赤酵母进行 BMP 的重组表达。这种方法允许可扩展地生产 BMP,这对于它作为食品中增味剂的应用非常重要 (Songrong 等,2010)

死后老化和肽释放

一项关于死后牛肉老化的研究表明,这个过程会导致生物活性肽的释放,包括 BMP。这些肽具有抗氧化剂和其他与健康相关的活性,为通过死后老化开发更健康的牛肉提供了见解 (Fu, Young, & Therkildsen, 2017)

未来方向

Due to its high production cost, the peptide’s potential for widespread application in the food industry has yet to be realized, prompting current research efforts to focus on finding a method of mass-production for the peptide . There is ongoing research into the use of microorganisms for the large-scale production of flavor peptides like BMP .

属性

IUPAC Name

(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H57N9O16/c1-16(2)12-21(31(55)38-17(3)34(58)59)42-33(57)23(15-44)43-30(54)20(8-10-26(48)49)40-29(53)19(7-9-25(46)47)41-32(56)22(13-27(50)51)39-24(45)14-37-28(52)18(36)6-4-5-11-35/h16-23,44H,4-15,35-36H2,1-3H3,(H,37,52)(H,38,55)(H,39,45)(H,40,53)(H,41,56)(H,42,57)(H,43,54)(H,46,47)(H,48,49)(H,50,51)(H,58,59)/t17-,18-,19-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGRAOYMDDFOSM-FQJIPJFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H57N9O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027510
Record name Beefy meaty peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

847.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Beefy meaty peptide

CAS RN

73984-05-1
Record name Beefy meaty peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073984051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beefy meaty peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEEFY MEATY PEPTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE0DS1PZ2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beefy meaty peptide
Reactant of Route 2
Beefy meaty peptide
Reactant of Route 3
Beefy meaty peptide
Reactant of Route 4
Beefy meaty peptide
Reactant of Route 5
Beefy meaty peptide
Reactant of Route 6
Beefy meaty peptide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。